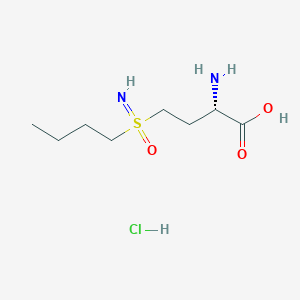
L-Buthionine-(S,R)-sulfoximine hydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
L-Buthionine-(S,R)-sulfoximine hydrochloride is a chemical compound known for its role as an inhibitor of gamma-glutamylcysteine synthetase, an enzyme crucial for the synthesis of glutathione. Glutathione is a vital antioxidant in cells, protecting them from oxidative stress and maintaining redox balance. This compound has been extensively studied for its applications in scientific research, particularly in the fields of biochemistry, pharmacology, and toxicology .
Preparation Methods
Synthetic Routes and Reaction Conditions
L-Buthionine-(S,R)-sulfoximine hydrochloride can be synthesized through a multi-step chemical process. The synthesis typically involves the reaction of L-buthionine with sulfoximine under controlled conditions to form the desired product. The reaction conditions, such as temperature, pH, and solvent, are carefully optimized to ensure high yield and purity of the compound .
Industrial Production Methods
In industrial settings, the production of this compound involves large-scale synthesis using automated reactors and stringent quality control measures. The process is designed to be efficient and cost-effective, ensuring the compound meets the required standards for research and pharmaceutical applications .
Chemical Reactions Analysis
Types of Reactions
L-Buthionine-(S,R)-sulfoximine hydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions, leading to the formation of sulfoxide derivatives.
Reduction: It can also undergo reduction reactions, although these are less common.
Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups.
Common Reagents and Conditions
The common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation and reducing agents like sodium borohydride for reduction. The reactions are typically carried out under controlled temperature and pH conditions to ensure the desired outcome .
Major Products Formed
The major products formed from these reactions include various derivatives of this compound, such as sulfoxides and substituted analogs.
Scientific Research Applications
L-Buthionine-(S,R)-sulfoximine hydrochloride has a wide range of applications in scientific research:
Chemistry: It is used as a reagent in various chemical reactions and synthesis processes.
Biology: The compound is employed in studies related to oxidative stress, redox biology, and cellular metabolism.
Medicine: It is used in pharmacological research to study the effects of glutathione depletion and its implications in diseases such as cancer and neurodegenerative disorders.
Industry: The compound is utilized in the development of new drugs and therapeutic agents.
Mechanism of Action
L-Buthionine-(S,R)-sulfoximine hydrochloride exerts its effects by inhibiting gamma-glutamylcysteine synthetase, the enzyme responsible for the first step in glutathione synthesis. By blocking this enzyme, the compound effectively depletes cellular glutathione levels, leading to increased oxidative stress and altered cellular functions. This mechanism is particularly useful in research studies aimed at understanding the role of glutathione in various biological processes and diseases .
Comparison with Similar Compounds
L-Buthionine-(S,R)-sulfoximine hydrochloride is unique in its specific inhibition of gamma-glutamylcysteine synthetase. Similar compounds include:
D,L-Buthionine-S,R-sulfoximine: A racemic mixture with similar inhibitory properties.
Buthionine sulfoximine: Another variant with comparable effects on glutathione synthesis.
These compounds share similar mechanisms of action but may differ in their potency, selectivity, and applications.
Properties
IUPAC Name |
(2S)-2-amino-4-(butylsulfonimidoyl)butanoic acid;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H18N2O3S.ClH/c1-2-3-5-14(10,13)6-4-7(9)8(11)12;/h7,10H,2-6,9H2,1H3,(H,11,12);1H/t7-,14?;/m0./s1 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FMWPIVFRJOQKNQ-QNURJZHJSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCS(=N)(=O)CCC(C(=O)O)N.Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCCCS(=N)(=O)CC[C@@H](C(=O)O)N.Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H19ClN2O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
258.77 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
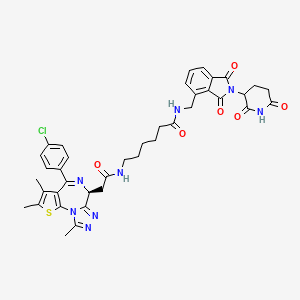

![[1-(4-hydroxyphenoxy)-1-phosphonoethyl]phosphonic acid;hydrate](/img/structure/B10824265.png)
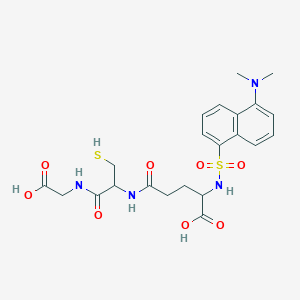
![2-(2-chlorophenyl)-4-methyl-5-(pyridin-2-ylmethyl)-1H-pyrazolo[4,3-c]pyridine-3,6-dione;hydrochloride](/img/structure/B10824277.png)
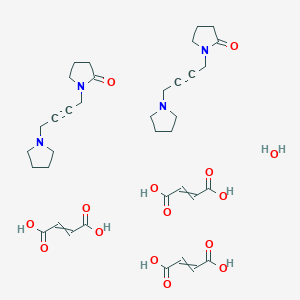
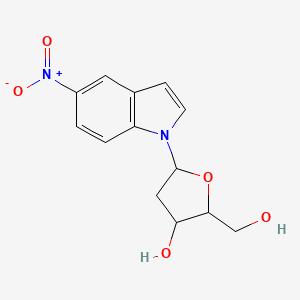
![1-[(2R)-4-[6-[[2-[4-(3,3-difluorocyclobutyl)oxy-6-methylpyridin-2-yl]acetyl]amino]pyridazin-3-yl]-2-fluorobutyl]-N-methyltriazole-4-carboxamide;dihydrochloride](/img/structure/B10824310.png)

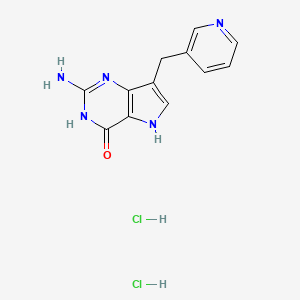

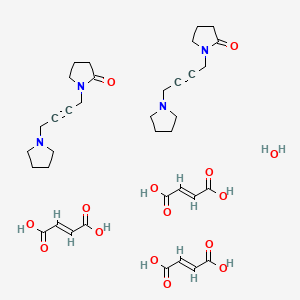
![N-[4-[2-(6-cyano-3,4-dihydro-1H-isoquinolin-2-yl)ethyl]cyclohexyl]quinoline-4-carboxamide;hydrochloride](/img/structure/B10824336.png)

